Product packaging for Lipegfilgrastim(Cat. No.:CAS No. 1117844-87-7)

Lipegfilgrastim

Cat. No.: B10775840
CAS No.: 1117844-87-7
M. Wt: 730.7 g/mol
InChI Key: GAQMWPRWVIGRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lipegfilgrastim is a long-acting, recombinant human granulocyte colony-stimulating factor (G-CSF) analog, representing a significant tool for oncology and hematology research. Its primary research value lies in the investigation and mitigation of severe neutropenia, a major dose-limiting side effect of myelosuppressive chemotherapy. The compound is a covalent conjugate of filgrastim and a 20 kDa polyethylene glycol (PEG) moiety, which is achieved via a glycine-lysine linker attached to the N-terminal methionine. This PEGylation profoundly extends the molecule's plasma half-life and reduces renal clearance compared to the unmodified form, allowing for sustained biological activity and enabling studies into prolonged neutrophil recovery protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46N4O19 B10775840 Lipegfilgrastim CAS No. 1117844-87-7

Properties

Key on ui mechanism of action

Endogenous granulocyte colony-stimulating factor (G-CSF) is a glycoprotein that stimulates neutrophil progenitors. It is produced mainly by monocytes, fibroblasts and endothelial cells to promote the development of neutrophils and increase their proliferation and maturation. Subsequently, G-SCF stimulates the release of matured neutrophils from the bone marrow storage pools into the peripheral blood to enhance their function. Via binding to to the human G-CSF receptors, lipegfilgrastim activates the receptor signalling pathway as a growth factor to stimulate proliferation of haematopoietic progenitor cells and their differentiation into mature cells, and promote subsequent release into the peripheral blood. This stimulatory effect of lipegfilgrastim may extend to other single lineage and multilineage progenitors and pluripotent haematopoietic stem cells. The presence of the PEG moiety in lipegfilgrastim decreases the plasma clearance and extends the drug's terminal elimination half-life, allowing for less frequent dosing.

CAS No.

1117844-87-7

Molecular Formula

C27H46N4O19

Molecular Weight

730.7 g/mol

IUPAC Name

2-[[5-acetamido-6-(1-amino-1-carboxypropan-2-yl)oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43)

InChI Key

GAQMWPRWVIGRRV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C

Origin of Product

United States

Lipegfilgrastim Molecular Architecture and Protein Engineering Principles

Granulocyte Colony-Stimulating Factor (G-CSF) Protein Moiety: Structural Basis and Functional Domains

The foundational component of lipegfilgrastim is a recombinant form of human Granulocyte Colony-Stimulating Factor (G-CSF). G-CSF is a cytokine that plays a crucial role in hematopoiesis, specifically in stimulating the proliferation, differentiation, and survival of neutrophil precursors. The protein consists of a single polypeptide chain. Structurally, G-CSF adopts a four-helix bundle conformation, a common motif in cytokine architecture, which is essential for its biological activity.

The functional domains of the G-CSF protein are critical for its interaction with the G-CSF receptor on target cells. The receptor binding sites are located on the surface of the protein, and specific amino acid residues within these regions are responsible for the high-affinity interaction that initiates intracellular signaling cascades, ultimately leading to the production and release of neutrophils from the bone marrow.

Polyethylene (B3416737) Glycol (PEG) Conjugation Strategy: Advanced GlycoPEGylation Technology

To extend the in vivo half-life of G-CSF, this compound is modified by the covalent attachment of a polyethylene glycol (PEG) molecule. However, the method of PEGylation is a key differentiator for this compound. It utilizes a highly site-specific and advanced technology known as GlycoPEGylation. This process ensures the attachment of a single PEG molecule to a predetermined site on the G-CSF protein, resulting in a homogenous product with consistent pharmacological properties.

Enzymatic O-Glycosylation for Site-Specific Attachment (Threonine 134)

The GlycoPEGylation of this compound begins with a two-step enzymatic reaction. The first step involves the site-specific addition of an O-glycan to the threonine residue at position 134 (Thr134) of the G-CSF protein. kaist.ac.krnih.gov This is achieved through the enzymatic activity of a selective, truncated N-acetylgalactosaminyltransferase isoform 2. kaist.ac.kr Because the recombinant G-CSF is produced in Escherichia coli, it lacks the natural glycosylation present in the endogenous human protein, leaving the Thr134 site available for this enzymatic modification. kaist.ac.kr

Mechanistic Comparison with Conventional PEGylation Methodologies (e.g., N-terminal, Lysine)

Conventional PEGylation methods often involve the chemical conjugation of PEG to reactive groups on amino acid residues such as the N-terminal amine or the ε-amino groups of lysine (B10760008) residues. researchgate.net These methods can result in a heterogeneous mixture of PEGylated proteins with varying numbers of PEG molecules attached at different locations. nih.gov This heterogeneity can lead to variability in biological activity and pharmacokinetic profiles.

In contrast, the GlycoPEGylation technology used for this compound offers a significant advantage by ensuring site-specific attachment of a single PEG molecule. This is achieved by leveraging the high specificity of the enzymes used in the two-step process, which exclusively target the Thr134 residue. This results in a structurally uniform product. researchgate.netresearchgate.net

FeatureGlycoPEGylation (this compound)N-terminal PEGylationLysine PEGylation
Attachment Site Site-specific at Threonine 134N-terminal amineε-amino group of lysine residues
Chemistry EnzymaticChemical (e.g., reductive amination)Chemical (e.g., acylation)
Product Homogeneity High (single isomer)Generally highLow (mixture of isomers)
Potential for Reduced Activity Minimized due to distance from receptor binding sitesCan interfere with receptor bindingHigh potential to interfere with receptor binding

Impact of PEGylation on Protein Conformation and Higher-Order Structural Homogeneity

The site-specific nature of GlycoPEGylation contributes significantly to the higher-order structural homogeneity of this compound. By ensuring that every molecule is identically modified, the batch-to-batch consistency and predictability of the drug's behavior are greatly enhanced compared to products of non-specific PEGylation. researchgate.netresearchgate.net

Rational Design Principles for Extended Pharmacological Activity and Stability

The molecular design of this compound is a prime example of rational drug design aimed at improving therapeutic outcomes. The primary goal of PEGylation is to increase the hydrodynamic size of the G-CSF molecule, thereby reducing its renal clearance and prolonging its circulation time in the body. cancer.gov This extended half-life allows for less frequent administration compared to non-PEGylated G-CSF.

The choice of the GlycoPEGylation technology was a deliberate design principle to overcome the limitations of conventional PEGylation. By attaching the PEG molecule at a site distant from the receptor-binding domains, the potential for steric hindrance and a subsequent reduction in biological activity is minimized. researchgate.net This ensures that this compound retains its ability to effectively stimulate the G-CSF receptor. Furthermore, the PEG moiety provides a protective shield around the protein, which can reduce its susceptibility to proteolytic degradation, further contributing to its enhanced stability and prolonged activity. drugbank.com Studies have indicated that this compound exhibits greater resistance to enzymatic degradation compared to other PEGylated G-CSFs. researchgate.net This rational design results in a long-acting G-CSF with a predictable pharmacokinetic profile and sustained biological effect. nih.gov

Molecular and Cellular Mechanism of Action of Lipegfilgrastim

Granulocyte Colony-Stimulating Factor Receptor (G-CSF-R) Binding Kinetics and Affinity

Table 1: G-CSF Receptor Binding Characteristics

CompoundAssay TypeBinding MetricValueReference
LipegfilgrastimCompetitive G-CSF-R binding assayIC500.70 ± 0.09 nM nih.gov
PegfilgrastimCompetitive G-CSF-R binding assayIC500.72 ± 0.18 nM nih.gov
This compoundAmine-coupled hG-CSF receptor bindingKD481 nM tga.gov.au
PegfilgrastimAmine-coupled hG-CSF receptor bindingKD516 nM tga.gov.au

Receptor Activation and Downstream Intracellular Signaling Pathways (e.g., JAK/STAT)

Upon binding of this compound to the G-CSF receptor, a conformational change occurs, initiating a cascade of intracellular signaling events drugbank.compatsnap.comwikidoc.orgpatsnap.com. This activation primarily involves the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, as well as the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway drugbank.compatsnap.comwikidoc.orgpatsnap.comresearchgate.netmdpi.comresearchgate.netgoogle.com. Activation of these pathways promotes the survival of neutrophil precursors by inhibiting apoptosis and stimulates their proliferation and differentiation into mature neutrophils drugbank.comnih.govdrugbank.compatsnap.comwikidoc.orgpatsnap.comgoogle.com. The JAK/STAT pathway, in particular, plays a critical role in mediating G-CSF's effects on cell proliferation and differentiation wikidoc.orgresearchgate.netfrontiersin.org.

Table 2: Downstream Intracellular Signaling Pathways Activated by G-CSF Receptor Binding

Signaling PathwayKey Components ActivatedReference
JAK/STAT PathwayJanus Kinases (JAKs), STAT Transcription Factors drugbank.compatsnap.comwikidoc.orgpatsnap.comresearchgate.netmdpi.comresearchgate.netgoogle.comfrontiersin.org
PI3K/Akt PathwayPhosphoinositide 3-Kinase (PI3K), Protein Kinase B (Akt) drugbank.compatsnap.comwikidoc.orgpatsnap.comgoogle.com
MAPK/ERK PathwayRas/Mitogen-Activated Protein Kinase (MAPK), ERK drugbank.compatsnap.comwikidoc.orgpatsnap.comresearchgate.net

Modulation of Hematopoietic Progenitor Cell Proliferation and Differentiation

This compound, by activating the G-CSF receptor and downstream signaling pathways, significantly influences the proliferation and differentiation of hematopoietic progenitor cells drugbank.comnih.govpatsnap.comwikidoc.orgnih.govpatsnap.comcancer.gov. It acts as a growth factor, stimulating the development of myeloid progenitor cells, including those committed to the neutrophil lineage nih.govpatsnap.comdovepress.com. This process leads to an increased production of mature neutrophils patsnap.comnih.gov. The stimulatory effects of this compound can extend to multilineage progenitors and even pluripotent hematopoietic stem cells, contributing to a broader restoration of hematopoiesis drugbank.comnih.gov. By promoting the survival and proliferation of these precursor cells, this compound enhances the bone marrow's capacity to generate a sufficient supply of mature neutrophils.

Regulation of Neutrophil Production and Release from Bone Marrow

Endogenous G-CSF is the primary regulator of neutrophil production and release from the bone marrow drugbank.comwikidoc.orgfrontiersin.org. This compound mimics this function by stimulating granulopoiesis, the process by which granulocytes (including neutrophils) are formed drugbank.comdovepress.comnih.govcancerresearchuk.org. Following receptor activation, this compound promotes the proliferation and differentiation of neutrophil precursors within the bone marrow drugbank.comnih.govpatsnap.com. Subsequently, it stimulates the release of these mature neutrophils from the bone marrow storage pools into the peripheral circulation drugbank.comnih.govnih.gov. This regulated release ensures an adequate supply of functional neutrophils to combat infections, particularly in contexts where chemotherapy has depleted these essential immune cells dovepress.comnih.govcancerresearchuk.org. G-CSF also influences the mobilization of hematopoietic stem cells from the bone marrow into the bloodstream, a process that can be beneficial in certain therapeutic contexts nih.govcancerresearchuk.org.

Preclinical Pharmacokinetics and Pharmacodynamics: Mechanistic Investigations

Absorption and Distribution Mechanisms in In Vivo Animal Models

Following subcutaneous administration in preclinical models, the large molecular size of lipegfilgrastim dictates its absorption and distribution characteristics. It is believed to be primarily absorbed through the lymphatic system before entering the vascular system. This route of absorption is typical for large molecules like pegylated proteins, which are too large for direct entry into blood capillaries.

Preclinical safety and pharmacology studies in animal models have not revealed any special hazards for humans. nih.gov The distribution of this compound is largely confined to the vascular and lymphatic systems, as indicated by a relatively small, weight-dependent volume of distribution. This limited distribution pattern suggests that the compound does not extensively penetrate tissues outside of the circulatory system. drugbank.com

Clearance Pathways and Mechanisms: Neutrophil-Mediated and Proteolytic Degradation

The elimination of this compound from the body is governed by two primary, distinct pathways, a characteristic feature of pegylated G-CSFs. drugbank.comtaylorandfrancis.com

Neutrophil-Mediated Clearance (Non-linear): The principal route of elimination is through binding to G-CSF receptors on neutrophils and their precursors. After binding, the this compound-receptor complex is internalized by the cell, and the drug is subsequently degraded by endogenous proteolytic enzymes. This is a self-regulating, non-linear pathway; as neutrophil counts decrease (e.g., following chemotherapy), the clearance of this compound slows, prolonging its action. Conversely, as neutrophil counts recover, clearance accelerates. nih.gov

Proteolytic Degradation (Linear): A secondary, linear clearance pathway involves degradation by proteolytic enzymes in the plasma, such as neutrophil elastase. drugbank.comtaylorandfrancis.com This pathway is not dependent on the number of neutrophils and proceeds at a constant rate.

A key preclinical finding is that this compound exhibits greater stability against enzymatic breakdown compared to other pegylated G-CSFs. Preclinical studies have demonstrated that this compound has a greater time-dependent resistance to degradation by neutrophil elastase. nih.gov This enhanced resistance is attributed to its specific glycopegylation structure. In one preclinical study, this compound retained significantly more functional activity than pegfilgrastim after being exposed to purified human neutrophil elastase or isolated human neutrophils. nih.gov This superior resistance to proteolytic degradation is believed to contribute to its longer in vivo half-life. nih.gov

Table 1: Comparative Functional Activity Retention After Incubation with Neutrophil Elastase
CompoundConditionFunctional Activity Retained
This compoundIncubation with Human Neutrophil Elastase (HNE)67%
PegfilgrastimIncubation with Human Neutrophil Elastase (HNE)~9%
This compoundIncubation with Isolated Human Neutrophils80%
PegfilgrastimIncubation with Isolated Human Neutrophils~4%

Comparative In Vivo Pharmacokinetic Profiles in Non-Human Species (e.g., Rats, Monkeys)

While extensive comparative pharmacokinetic data for this compound in both rat and monkey models is not widely available in published literature, studies in these species are a standard part of preclinical development for G-CSF molecules. nih.govdovepress.commdpi.com

In rats, safety pharmacology studies have shown that this compound is well-tolerated. drugbank.com A renal excretion study in rats utilized an intravenous dose of 250 μg/kg. drugbank.com Pharmacokinetic studies of other pegylated G-CSF compounds in rats have demonstrated the characteristic dose-dependent, non-linear pharmacokinetics due to saturable neutrophil-mediated clearance. nih.gov These studies typically show a prolonged half-life and increased systemic exposure (AUC) compared to non-pegylated G-CSFs. nih.gov

Pharmacokinetic studies in cynomolgus monkeys are also standard for biologic drugs to predict human pharmacokinetics. dovepress.com For other complex biologics, these studies help establish key parameters such as clearance, volume of distribution, and half-life, and assess dose proportionality before moving into human trials. dovepress.com Based on the known behavior of pegylated G-CSFs, it is expected that this compound would exhibit a prolonged half-life and neutrophil-dependent clearance in non-human primates as well.

Preclinical Pharmacodynamic Effects on Hematopoiesis and Leukocyte Populations in Animal Models

The fundamental pharmacodynamic effect of this compound is the stimulation of hematopoiesis, specifically the proliferation and differentiation of hematopoietic progenitor cells into mature neutrophils. drugbank.compatsnap.com This mechanism of action is consistent across all G-CSF molecules and has been demonstrated in various animal models. dovepress.com

Bioprocess Development and Manufacturing Science of Lipegfilgrastim

Recombinant Expression System and Host Cell Line Engineering

The foundational step in Lipegfilgrastim production is the recombinant expression of human G-CSF, commonly referred to as filgrastim (B1168352). This process utilizes Escherichia coli (E. coli) as the host expression system nih.govresearchgate.nettga.gov.audovepress.comeuropa.eudovepress.commedsinfo.com.aueuropeanpharmaceuticalreview.comresearchgate.netpatsnap.comascopubs.orgnih.govamazonaws.comgoogle.comresearchgate.net. Filgrastim, in its recombinant form, is typically a methionyl human G-CSF (r-metHuG-CSF), differing from the endogenous human G-CSF by the addition of an N-terminal methionine residue nih.govtga.gov.aueuropa.euresearchgate.netpatsnap.comresearchgate.nettevauk.com. A key characteristic of G-CSF produced in E. coli is its lack of natural glycosylation, which is a common post-translational modification in mammalian systems tga.gov.au. This absence of glycosylation presents an empty natural O-glycosylation site at Threonine 134, which is strategically utilized in the subsequent glycoPEGylation process nih.govdovepress.comdovepress.com. While standard recombinant DNA technology is employed for the expression of the filgrastim intermediate, specific details regarding extensive host cell line engineering for this particular protein are not extensively detailed in the available literature, with the focus being on the efficient production of the unglycosylated protein.

Enzymatic Glycosylation and GlycoPEGylation Procedures: Reaction Optimization and Control

This compound is distinguished by its novel glycoPEGylation technology, a sophisticated two-step enzymatic process that confers its long-acting properties nih.govresearchgate.netdovepress.comdovepress.comascopubs.orgnih.gov. This approach contrasts with the chemical PEGylation used in other G-CSF analogs like pegfilgrastim researchgate.nettga.gov.aunih.gov.

The process begins with the identification of optimal sites for modification using techniques such as sequon scanning, aiming to minimize any impact on the protein's biological activity researchgate.netascopubs.org. The natural, but unutilized, O-glycosylation site at Threonine 134 on the E. coli-derived filgrastim is the target for modification nih.govresearchgate.netdovepress.comdovepress.comascopubs.org.

The glycoPEGylation process involves:

Enzymatic Glycosylation: A truncated N-acetylgalactosaminyltransferase isoform 2, fused with maltose-binding protein, is employed to enzymatically attach an O-glycan precursor, specifically N-acetylgalactosamine (GalNAc), to the Threonine 134 residue of filgrastim nih.govdovepress.comdovepress.comresearchgate.net. This step effectively creates a site for subsequent PEG attachment.

GlycoPEGylation: Following the initial glycosylation, a 20-kDa PEG-sialic acid derivative is enzymatically transferred to the newly formed O-glycan. This transfer is facilitated by a sialyltransferase enzyme nih.govdovepress.comdovepress.comresearchgate.net. The resulting carbohydrate linker comprises L-Glycine, N-acetylneuraminic acid (sialic acid), and N-acetylgalactosamine (GalNAc) tga.gov.aumedsinfo.com.au.

This site-specific enzymatic conjugation results in a more homogeneous product compared to traditional chemical PEGylation methods, which can lead to heterogeneous mixtures of PEGylated isoforms researchgate.netascopubs.org. While specific parameters for reaction optimization and control (e.g., enzyme concentrations, reaction times, temperature, pH, buffer composition) are proprietary and not fully disclosed in public literature, the goal of this sophisticated enzymatic approach is to ensure precise attachment of the PEG moiety, thereby enhancing product consistency and quality.

Table 1: this compound Molecular Composition

ComponentApproximate Mass (Da)
Filgrastim (r-metHuG-CSF)18,798
GalNAc203
Glycyl-sialic acid338
PEG (20 kDa)20,000
Total Approximate Mass ~39,339

Purification and Downstream Processing Techniques for Product Homogeneity and Purity

The manufacturing process for this compound involves the production of the filgrastim intermediate, followed by the glycoPEGylation step. For proteins expressed in E. coli, such as filgrastim, challenges like the formation of insoluble inclusion bodies (IBs) can arise, necessitating solubilization and refolding steps to achieve biologically active protein suitable for further processing google.com.

The purification strategy for this compound aims to achieve high product homogeneity and purity, removing host cell proteins, DNA, endotoxins, and any process-related impurities. While specific proprietary purification protocols for this compound are not fully detailed, general downstream processing techniques for recombinant proteins, particularly G-CSF, are likely employed. These typically include:

Chromatographic Techniques:

Ion Exchange Chromatography (IEC): This is a cornerstone of biopharmaceutical purification, utilizing the charge differences between the target protein and impurities. It is effective for removing host cell proteins, DNA, and other charged species google.comdergipark.org.trwipo.int. Multiple IEC steps with different resins or buffer conditions may be used to achieve high purity google.comwipo.int.

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity, offering orthogonal selectivity to IEC and is often used as a polishing step to remove aggregates and other hydrophobic impurities google.comdergipark.org.tr.

Affinity Chromatography: While Protein A is standard for monoclonal antibodies, other affinity ligands might be employed for G-CSF purification if specific binding properties can be leveraged.

Size Exclusion Chromatography (SEC): SEC can be used to separate molecules based on size, effectively removing aggregates or smaller peptide fragments.

Filtration:

Viral Filtration: Essential for removing potential viral contaminants, especially when using mammalian cell lines, though less critical for E. coli systems if appropriate controls are in place. However, it remains a standard step for ensuring product safety dergipark.org.tr.

Sterile Filtration: A final filtration step to ensure the product is sterile before filling.

The glycoPEGylation process itself is designed to yield a product with greater structural homogeneity researchgate.netascopubs.org, which simplifies downstream purification by reducing the complexity of the impurity profile related to PEGylation.

Table 2: this compound vs. Pegfilgrastim PEGylation Comparison

FeatureThis compoundPegfilgrastim
PEGylation Method GlycoPEGylationChemical Conjugation
Attachment Site Threonine 134 (natural O-glycosylation site)N-terminal Methionine
Linker Type Carbohydrate linker (Glycine, N-acetylneuraminic acid, N-acetylgalactosamine)Direct covalent bond
Process Nature Enzymatic (two-step)Chemical
Product Homogeneity HighHeterogeneous (multiple PEGylated isoforms)
Reference nih.govresearchgate.nettga.gov.audovepress.comdovepress.commedsinfo.com.auascopubs.orgnih.govresearchgate.net nih.govtga.gov.auresearchgate.netresearchgate.net

Process Analytical Technologies (PAT) for Quality Control and Yield Optimization

Process Analytical Technology (PAT) is a regulatory framework and a set of tools that aims to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes bruker.comfda.govglobalresearchonline.net. The core principle of PAT is to build quality into the product from the outset, rather than relying solely on end-product testing bruker.comfda.govglobalresearchonline.net.

In the context of this compound manufacturing, PAT would be instrumental in ensuring consistent product quality and optimizing yield at various stages:

Recombinant Expression (E. coli): PAT tools such as in-line sensors for dissolved oxygen, pH, temperature, and nutrient levels can monitor fermentation parameters in real-time. Spectroscopic methods (e.g., Raman, Near-Infrared) could potentially monitor cell growth, protein expression levels, and metabolic activity, allowing for dynamic adjustments to optimize protein yield.

Enzymatic GlycoPEGylation: Critical process parameters for the enzymatic reactions, such as enzyme concentration, substrate availability, reaction time, temperature, and pH, can be monitored using PAT. Techniques like High-Performance Liquid Chromatography (HPLC) or spectroscopic methods could track the progress of the glycosylation and PEGylation steps, ensuring complete conversion and minimizing the formation of undesirable by-products. This real-time monitoring allows for precise control over the enzymatic reactions, contributing to product homogeneity.

Purification and Downstream Processing: PAT can be applied to monitor the effectiveness of purification steps. For instance, in-line UV/Vis spectroscopy can monitor protein concentration during chromatography elution. Conductivity and pH sensors are crucial for controlling gradient elution in ion-exchange chromatography. Other spectroscopic techniques could assess the purity of eluted fractions or monitor for specific impurities.

By implementing PAT, manufacturers can gain a deeper understanding of the process, identify critical control points, and establish real-time quality assurance. This proactive approach leads to improved process robustness, reduced batch-to-batch variability, higher yields, and ultimately, a more consistent and high-quality final product. The ultimate goal is to enable real-time release, where product quality is assured based on process data rather than solely on final testing bruker.comfda.gov.

Advanced Analytical and Biophysical Characterization of Lipegfilgrastim

In Vitro Biological Activity Assays for Potency and Receptor Binding Quantification

In vitro assays are critical for evaluating the biological potency and receptor binding characteristics of Lipegfilgrastim, ensuring its functional integrity and mechanism of action. These studies typically involve assessing its ability to stimulate cell proliferation and its affinity for the Granulocyte Colony-Stimulating Factor (G-CSF) receptor.

Cell Proliferation Assays:

Cell-based proliferation assays are employed to quantify the biological activity of this compound by measuring its capacity to stimulate the growth of G-CSF-responsive cell lines, most commonly the NFS-60 cell line. These assays demonstrate the functional potency of this compound by assessing its ability to induce cellular proliferation, mirroring its in vivo effect of promoting neutrophil production. Studies have compared the specific activity of this compound to that of filgrastim (B1168352) and pegfilgrastim. In these evaluations, this compound and pegfilgrastim have shown comparable specific activities, which were noted to be lower than that of non-PEGylated filgrastim ascopubs.orgresearchgate.net.

Further investigations have examined the impact of degradation on the functional activity of this compound. When incubated with purified neutrophil elastase, this compound demonstrated a significant retention of its biological activity. Specifically, after a 15-minute incubation period with neutrophil elastase, this compound retained approximately 67% of its activity in [3H]-thymidine proliferation assays compared to undigested this compound. In contrast, pegfilgrastim under the same conditions retained only about 9% of its activity researchgate.netresearchgate.net. This enhanced resistance to degradation suggests a greater preservation of functional potency for this compound.

Table 1: Relative Activity of this compound and Pegfilgrastim After Neutrophil Elastase Incubation

Treatment GroupRelative Activity (%)
This compound (undigested)100
This compound (15 min neutrophil elastase)67
Pegfilgrastim (15 min neutrophil elastase)~9

Note: Values are representative of findings from specific studies.

Surface Plasmon Resonance (SPR) for Receptor Binding Quantification:

For instance, in one study, the dissociation constant (KD) for this compound binding to an amine-coupled human G-CSF receptor was determined to be 481 nM, while for Neulasta (pegfilgrastim), the KD was 516 nM researchgate.nettga.gov.au. Another study using a competitive G-CSF receptor binding assay reported equivalent receptor binding between this compound and pegfilgrastim, with IC50 values of 0.70±0.09 nM and 0.72±0.18 nM, respectively researchgate.netnih.gov. These findings indicate that the glycoPEGylation strategy employed in this compound does not significantly alter its fundamental ability to bind to the G-CSF receptor compared to pegfilgrastim.

Immunogenicity of Pegylated Proteins: Lipegfilgrastim Specific Considerations

Mechanisms of Immune Response to PEG Moiety and Protein Conjugates

While PEG was initially considered non-immunogenic, accumulating evidence indicates that it can elicit an immune response under certain conditions. biochempeg.com The immune system can recognize and respond to both the PEG moiety and the protein to which it is conjugated.

The immune response to PEG is thought to occur through several mechanisms. Free PEG molecules are generally considered to have minimal immunogenicity. mdpi.com However, when conjugated to a carrier such as a protein, PEG can act as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier. nih.gov The PEG-protein conjugate can be taken up by antigen-presenting cells (APCs), which then process and present PEG-derived epitopes to T cells. This can lead to a T-cell dependent immune response, resulting in the production of anti-PEG antibodies, primarily of the IgM and IgG isotypes. mdpi.comnih.gov

The immune response can also be T-cell independent, particularly for larger PEG molecules or when PEG is present at a high density on a carrier. nih.gov In this pathway, the repetitive structure of PEG can directly cross-link B-cell receptors, leading to B-cell activation and the production of anti-PEG IgM antibodies without the help of T cells. nih.gov

Furthermore, pre-existing anti-PEG antibodies have been detected in a significant portion of the healthy population, likely due to exposure to PEG in various consumer products. creative-diagnostics.com These pre-existing antibodies can bind to administered PEGylated therapeutics, leading to their rapid clearance from the bloodstream, a phenomenon known as accelerated blood clearance (ABC). nih.gov

Factors Influencing Immunogenicity: PEG Characteristics, Conjugation Site, and Aggregation

PEG Characteristics:

Molecular Weight: Higher molecular weight PEGs (e.g., >20 kDa) are generally associated with increased immunogenicity. mdpi.comcreative-diagnostics.com This is potentially due to a greater number of repeating ethylene glycol units, which can act as antigenic epitopes.

Structure: The architecture of the PEG molecule plays a significant role. Branched PEGs, while offering a higher surface density for shielding the protein, may also present a more complex structure to the immune system, potentially leading to a more pronounced immune response in some instances. nih.gov

Terminal Functional Groups: The chemical group at the end of the PEG chain can influence immunogenicity. For instance, methoxyPEG (mPEG) has been shown to elicit a stronger antibody response compared to hydroxyPEG (HO-PEG), suggesting that the terminal methoxy (B1213986) group can be a key part of the epitope recognized by anti-PEG antibodies. acs.org

Conjugation Site: The location of PEG attachment on the protein surface is a critical determinant of immunogenicity.

Site-Specific vs. Random Conjugation: Site-specific PEGylation, which targets a particular amino acid residue, is generally preferred as it results in a more homogeneous product with a predictable structure. nih.gov This can minimize conformational changes in the protein and reduce the exposure of new epitopes. Random PEGylation, in contrast, can lead to a heterogeneous mixture of conjugates with varying degrees of PEGylation at different sites, potentially increasing the risk of an immune response. nih.gov

Aggregation: The formation of aggregates, or clumps of PEGylated protein molecules, is a major concern as it can significantly enhance immunogenicity. researchgate.net Aggregates can be more readily recognized and processed by antigen-presenting cells, leading to a stronger immune response. The manufacturing process and formulation conditions must be carefully controlled to minimize the formation of aggregates. acs.org

Interactive Table of Factors Influencing PEG Immunogenicity
FactorInfluence on ImmunogenicityExample/Rationale
PEG Molecular WeightHigher MW generally increases immunogenicityPEGs >20 kDa have shown a higher tendency to initiate immune responses. creative-diagnostics.com
PEG StructureBranched PEGs may enhance immune shielding but can also be more immunogenicIncreased complexity of branched PEGs might lead to a more pronounced immune response. nih.gov
Terminal GroupMethoxy group in mPEG can be a key epitopeStudies have shown higher affinity of antibodies for mPEG compared to HO-PEG. acs.org
Conjugation SiteSite-specific conjugation is less immunogenicMinimizes conformational changes and exposure of new protein epitopes. nih.gov
AggregationIncreases immunogenicityAggregates are more readily taken up by antigen-presenting cells. researchgate.net

Methodologies for Assessing Anti-Drug Antibody (ADA) Response in Preclinical Models

The assessment of anti-drug antibodies (ADAs) is a critical component of the preclinical development of PEGylated proteins like lipegfilgrastim. A variety of bioanalytical methods are employed to detect, confirm, and characterize the ADA response. bioagilytix.com

A tiered approach is typically used for ADA testing:

Screening Assay: This initial step is designed to be highly sensitive to detect all potential positive samples. Enzyme-linked immunosorbent assays (ELISAs) are commonly used for this purpose. researchgate.net A bridging ELISA format is often employed, where the PEGylated drug is used to capture and detect ADAs that can bind to two drug molecules simultaneously. nih.gov

Confirmatory Assay: Samples that screen positive are then subjected to a confirmatory assay to eliminate false positives. youtube.com This is typically done by pre-incubating the sample with an excess of the drug; a significant reduction in the signal indicates a specific ADA response. youtube.com

Characterization Assays: Confirmed positive samples may undergo further characterization to understand the nature of the immune response. This can include:

Titration: To determine the magnitude of the ADA response. bioagilytix.com

Isotyping: To identify the class of antibodies produced (e.g., IgM, IgG).

Neutralizing Antibody (NAb) Assays: These are crucial for determining the clinical relevance of the ADA response. NAbs are a subset of ADAs that can block the biological activity of the drug. Cell-based assays are often used to assess the neutralizing capacity of ADAs. bioagilytix.com

Other techniques that can be used for ADA analysis include:

Electrochemiluminescence (ECL) Assays: These assays offer high sensitivity and a wide dynamic range for ADA detection. nih.gov

Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinity and kinetics of ADAs to the drug. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used for more in-depth characterization of ADAs. nih.gov

A significant challenge in developing ADA assays for PEGylated proteins is the potential for interference from the PEG moiety itself or from pre-existing anti-PEG antibodies. nih.gov Assay conditions, such as the type and concentration of blocking agents and detergents (like Tween 20), need to be carefully optimized to ensure accurate detection of ADAs to both the protein and the PEG components. researchgate.netnih.gov

Interactive Table of ADA Assessment Methodologies
MethodologyPrincipleApplication in ADA Assessment
Bridging ELISAADA bridges two drug molecules, one for capture and one for detection.Screening and confirmation of ADAs. nih.gov
Electrochemiluminescence (ECL)Uses an electrochemical reaction to generate light for signal detection.Highly sensitive ADA detection. nih.gov
Cell-Based Neutralizing Antibody (NAb) AssayMeasures the ability of ADAs to inhibit the drug's biological activity in a cellular system.Determining the clinical relevance of the ADA response. bioagilytix.com
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding of ADA to the drug immobilized on a sensor chip.Characterizing binding affinity and kinetics. nih.gov

Strategies for Mitigating Immunogenic Potential in Biologic Design

Given the potential for immunogenicity to impact the safety and efficacy of PEGylated therapeutics, several strategies are employed during the design and development of these biologics to minimize this risk.

Optimization of PEGylation Chemistry:

Site-Specific Conjugation: As mentioned earlier, precisely controlling the site of PEG attachment is a key strategy to produce a more homogeneous and potentially less immunogenic product. nih.gov

Choice of PEG: Selecting a PEG with optimal molecular weight and structure (e.g., linear vs. branched) can help to balance the desired pharmacokinetic benefits with a lower risk of immunogenicity. nih.gov The use of hydroxy-terminated PEG instead of methoxy-terminated PEG is another potential approach to reduce the immunogenic response to the terminal group. acs.org

Protein Engineering:

Removal of T-cell Epitopes: Computational tools can be used to predict and then genetically engineer the protein to remove potential T-cell epitopes, thereby reducing the likelihood of initiating a T-cell dependent immune response. youtube.com

Formulation Development:

Minimizing Aggregation: Developing stable formulations with excipients that prevent protein aggregation is crucial to reducing the immunogenic potential of the final drug product. researchgate.net

Exploring PEG Alternatives:

Research is ongoing to develop alternative polymers that can provide the same benefits as PEG but with a lower immunogenic profile. These include polymers like polysialic acid and zwitterionic polymers. researchgate.netsemanticscholar.org

By implementing these strategies, the goal is to develop PEGylated proteins like this compound with an optimized balance of extended half-life, enhanced stability, and a minimized risk of inducing a clinically significant immune response.

Comparative Preclinical and in Vitro Pharmacological Analysis of Lipegfilgrastim

Receptor Binding Affinity Comparisons with Non-PEGylated and Conventionally PEGylated G-CSFs (e.g., Filgrastim (B1168352), Pegfilgrastim)

Studies evaluating the interaction of lipegfilgrastim with the G-CSF receptor (G-CSFR) have consistently shown comparable binding affinity to that of pegfilgrastim. In a comparative analysis using an NFS-60 cell-based [125I]-G-CSF competitive G-CSF receptor-binding assay, this compound and pegfilgrastim demonstrated equivalent binding, as indicated by similar IC50 values (0.70±0.09 nM for this compound versus 0.72±0.18 nM for pegfilgrastim) nih.gov. Surface Plasmon Resonance (SPR) studies further supported this, reporting similar binding affinities for this compound (481±84 nM) and pegfilgrastim (516±153 nM) researchgate.net. Other assessments also found the binding affinity of this compound and pegfilgrastim to amine-coupled human G-CSF receptors to be similar, with KD values of 481 nM and 516 nM, respectively tga.gov.au.

However, when compared to non-PEGylated filgrastim, both this compound and pegfilgrastim exhibited a lower binding affinity. In vitro studies indicated that while this compound and pegfilgrastim had comparable binding affinity and specific activity to each other, both were lower than that of non-PEGylated filgrastim researchgate.net. This suggests that the PEGylation process, while extending half-life and altering pharmacokinetics, may slightly reduce the direct binding affinity to the G-CSF receptor compared to the native molecule.

Table 1: G-CSF Receptor Binding Affinity Comparison

CompoundAssay TypeBinding Affinity (KD or IC50)Reference
This compoundNFS-60 cell-based competitive binding0.70 ± 0.09 nM (IC50) nih.gov
PegfilgrastimNFS-60 cell-based competitive binding0.72 ± 0.18 nM (IC50) nih.gov
This compoundSurface Plasmon Resonance (SPR)481 ± 84 nM researchgate.net
PegfilgrastimSurface Plasmon Resonance (SPR)516 ± 153 nM researchgate.net
This compoundAmine-coupled hG-CSF receptor binding481 nM tga.gov.au
PegfilgrastimAmine-coupled hG-CSF receptor binding516 nM tga.gov.au
FilgrastimNot specified (compared to PEGylated forms)Higher than this compound/Pegfilgrastim researchgate.net

In Vitro Stability and Resistance to Proteolytic Degradation Compared to Analogues

This compound demonstrates enhanced in vitro stability and resistance to proteolytic degradation, particularly by neutrophil elastase, when compared to pegfilgrastim. Studies have shown that this compound exhibits greater time-dependent resistance to neutrophil elastase degradation, retaining significantly more functional activity than pegfilgrastim researchgate.netresearchgate.netdrugbank.comtandfonline.comnih.govnih.gov.

Specifically, after incubation with purified neutrophil elastase for 15 minutes, this compound retained approximately 67% of its proliferative activity, whereas pegfilgrastim retained only about 9% researchgate.net. Further extending the incubation to 120 minutes, this compound still maintained around 18% of its relative proliferative activity, while pegfilgrastim was largely degraded and retained no measurable activity researchgate.net. Similarly, when exposed to neutrophils, this compound retained 80% of its functional activity compared to approximately 4% for pegfilgrastim researchgate.net. This enhanced resistance to enzymatic breakdown is believed to contribute to this compound's longer in vivo half-life researchgate.netresearchgate.nettandfonline.comnih.gov. This compound is metabolized through both linear extracellular degradation by plasma proteases and non-linear intracellular degradation by neutrophil enzymes drugbank.comeuropa.euhsa.gov.sg.

Table 2: In Vitro Stability Against Neutrophil Elastase (HNE)

CompoundIncubation TimeEnzymeRelative Proliferative ActivityReference
This compound15 minutesHNE~67% researchgate.net
Pegfilgrastim15 minutesHNE~9% researchgate.net
This compound120 minutesNeutrophil Elastase~18% researchgate.net
Pegfilgrastim120 minutesNeutrophil Elastase~0% (almost entirely degraded) researchgate.net
This compoundNot specifiedNeutrophils~80% researchgate.net
PegfilgrastimNot specifiedNeutrophils~4% researchgate.net

Comparative Cell-Based Bioassays for Biological Activity and Potency

In vitro cell-based bioassays are crucial for assessing the biological activity and potency of G-CSF analogues. Studies have confirmed that this compound, like other G-CSFs, stimulates the proliferation of cells expressing the G-CSF receptor, thereby demonstrating its expected biological activity tga.gov.au.

Comparative analyses using cell proliferation assays, such as those employing the NFS-60 cell line, have shown that untreated this compound and pegfilgrastim exhibit comparable functional activity researchgate.net. While both PEGylated forms demonstrated comparable specific activity to each other, their in vitro activity was noted to be lower than that of non-PEGylated filgrastim researchgate.net. This observation may be attributed to the presence of the PEG moiety, which can potentially influence receptor binding or cellular uptake, although the functional outcomes remain largely comparable between this compound and pegfilgrastim researchgate.neteurofinsus.com.

Methods for evaluating the biological activities of filgrastim and pegfilgrastim have been validated, demonstrating linearity, accuracy, specificity, and robustness when using an NFS-60 cell line eurofinsus.com. These validated assays are essential for ensuring consistent potency measurements across different batches and products. This compound has shown a 2-fold lower potency than its non-PEGylated intermediate, XM21, in cellular proliferation assays, which is a common characteristic of PEGylated proteins where the conjugation may slightly alter the direct interaction with the receptor tga.gov.au.

Analysis of Pharmacodynamic Equivalence and Differentiation in Preclinical Animal Models

Preclinical studies in animal models have been instrumental in characterizing the pharmacodynamic effects of this compound and comparing them to pegfilgrastim and filgrastim. This compound has demonstrated a sustained and prolonged increase in peripheral blood neutrophil counts, consistent with its longer half-life and reduced clearance compared to filgrastim and, in some aspects, pegfilgrastim tga.gov.auresearchgate.net.

In cyclophosphamide-induced neutropenia models in rats, this compound effectively prevented the decline in leukocyte counts and induced a long-lasting effect comparable to pegfilgrastim tga.gov.au. Comparative pharmacokinetic and pharmacodynamic studies in healthy volunteers and animal models have shown that this compound provides a longer-lasting increase in absolute neutrophil count (ANC) compared to pegfilgrastim at equivalent doses, without significantly increasing peak ANC values researchgate.net. The area under the curve for ANC (ANC AOBEC) was approximately 30% higher for this compound compared to pegfilgrastim, indicating a greater cumulative exposure and sustained effect researchgate.net. The terminal elimination half-life of this compound has been observed to be 5-10 hours longer than that of pegfilgrastim nih.gov.

This compound, through its G-CSF moiety, stimulates the proliferation and differentiation of hematopoietic progenitor cells, promoting the release of mature neutrophils from the bone marrow into the peripheral blood drugbank.comeuropa.eutevauk.com. This mechanism of action is shared with filgrastim and pegfilgrastim, ensuring the fundamental biological effects of G-CSF are maintained tga.gov.audrugbank.comeuropa.eu. Studies in rats and monkeys have shown comparable increases in leukocytes, neutrophilic granulocytes, and monocytes with this compound and pegfilgrastim, consistent with the expected effects of a long-acting G-CSF researchgate.net.

Table 3: Pharmacodynamic Comparison in Preclinical Models

ParameterThis compoundPegfilgrastimFilgrastimReference
Neutrophil Mobilization (Rats)Long-lasting effect, comparable to pegfilgrastimLong-lasting effectShorter duration tga.gov.au
ANC Increase (Compared to Pegfilgrastim)Longer-lasting increase, similar peak ANCShorter-lasting increaseN/A (shorter half-life) researchgate.net
ANC AOBEC (Compared to Pegfilgrastim)~30% greaterBaselineN/A researchgate.net
Terminal Half-life5-10 hours longer than PegfilgrastimBaselineShorter (~3 hours) nih.govfda.gov
Leukocyte/Granulocyte/Monocyte IncreaseComparable to PegfilgrastimComparable to this compoundShorter duration researchgate.net
G-CSF Receptor BindingSimilar to Pegfilgrastim, lower than FilgrastimSimilar to this compound, lower than FilgrastimHigher than PEGylated forms tga.gov.auresearchgate.net
Resistance to Neutrophil ElastaseGreater resistance, higher retained activityLower resistance, significantly degradedNot directly compared in this context researchgate.net

Compound List:

this compound

Filgrastim

Pegfilgrastim

Granulocyte Colony-Stimulating Factor (G-CSF)

Human G-CSF (huG-CSF)

XM21 (Filgrastim intermediate)

XM22 (this compound)

Neulasta® (Brand name for Pegfilgrastim)

Lonquex® (Brand name for this compound)

Human Neutrophil Elastase (HNE)

Lenograstim

Future Research Directions and Translational Perspectives for Glycopegylated Biologics

Exploration of Novel GlycoPEGylation Linkers and PEG Architectures

Lipegfilgrastim is distinguished by its novel GlycoPEGylation technology. Unlike conventional PEGylation that directly attaches polyethylene (B3416737) glycol (PEG) to an amino acid, this compound utilizes a carbohydrate linker. nih.gov This process involves a two-step enzymatic reaction where an O-glycan is first added to the natural, non-utilized O-glycosylation site of the G-CSF molecule (threonine 134). nih.govresearchgate.net Subsequently, a 20-kDa PEG-sialic acid derivative is enzymatically transferred to this glycan moiety. nih.govresearchgate.net This site-specific method results in a more homogenous product with potentially improved pharmacokinetic properties. nih.gov

Future research is poised to explore variations of this approach. The core components of this system—the glycan linker and the PEG molecule—can be systematically modified to fine-tune the compound's behavior.

Key areas for future investigation include:

Advanced PEG Architectures: While this compound uses a 20-kDa PEG molecule, future iterations could explore different PEG architectures. nih.gov This includes varying the molecular weight and exploring branched or multi-arm PEG structures, which have been shown to affect nanoparticle transport and mobility. nih.govnih.gov The goal would be to optimize the balance between a prolonged half-life and potential impacts on receptor binding and biological activity.

Enzymatic Processes: The enzymatic reactions central to GlycoPEGylation are controllable and scalable. researchgate.netashpublications.org Further refinement of the enzymes used, such as N-acetylgalactosaminyltransferase and sialyltransferase, could lead to even greater efficiency and precision in the manufacturing process. nih.gov

The table below outlines the key molecular components of this compound's GlycoPEGylation.

ComponentDescriptionMolecular WeightFunction
Filgrastim (B1168352)Recombinant methionyl human G-CSF (r-metHuG-CSF)~19 kDaActive biological moiety
Carbohydrate LinkerConsists of Glycine, N-acetylneuraminic acid, and N-acetylgalactosamineVariableConnects Filgrastim to the PEG molecule
PEG MoietySingle methoxy (B1213986) polyethylene glycol molecule~20 kDaExtends the half-life of the compound

Application of Advanced Structural Biology Techniques for Deeper Mechanistic Insights into Compound-Receptor Interactions

This compound exerts its biological effect by binding to the G-CSF receptor, initiating signaling pathways that stimulate neutrophil proliferation and differentiation. drugbank.com Preclinical studies have shown that the G-CSF receptor binding is equivalent between this compound and pegfilgrastim. nih.gov However, a more profound understanding of the structural basis for this interaction at the atomic level could pave the way for the rational design of next-generation biologics with enhanced efficacy.

The inherent flexibility and complexity of large, glycosylated proteins like this compound and their membrane-bound receptors present challenges for traditional structural analysis methods. Future research should leverage a suite of advanced and integrative structural biology techniques to overcome these hurdles.

Promising techniques include:

Cryo-Electron Microscopy (Cryo-EM): This technique is particularly well-suited for visualizing the three-dimensional structure of large, dynamic complexes like the this compound-G-CSF receptor complex in a near-native state. thermofisher.comnanoimagingservices.com Cryo-EM could reveal how the glycan linker and PEG moiety are oriented upon receptor binding and whether they influence the conformational changes required for receptor activation.

Integrative Structural Biology: Combining data from multiple techniques can provide a more complete picture. thermofisher.comnih.gov For instance, data from cryo-EM could be integrated with information from crosslinking mass spectrometry (MS) to map protein-protein interaction sites. thermofisher.com Similarly, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide insights into the conformational dynamics of the complex upon binding. thermofisher.com

Molecular Dynamics (MD) Simulations: High-performance computing can be used to simulate the dynamic interactions between this compound and its receptor. elifesciences.org These simulations, informed by experimental data, can predict how modifications to the linker or PEG architecture might alter binding affinity and receptor activation.

A deeper understanding of these interactions will enable researchers to engineer biologics with optimized receptor engagement, potentially leading to compounds with higher potency or more specific signaling outcomes.

Development of Predictive Computational Models for Pharmacokinetic and Immunogenic Behavior of GlycoPEGylated Compounds

The pharmacokinetic (PK) profile of this compound is characterized by a longer terminal half-life compared to pegfilgrastim. nih.govnih.gov This is attributed to its unique molecular structure and clearance mechanisms, which involve both linear degradation by proteolytic enzymes and a non-linear, neutrophil-mediated pathway. researchgate.netdrugbank.com The immunogenicity of this compound has been found to be low, with a small percentage of patients developing anti-drug antibodies (ADAs). nih.gov

Developing robust computational models that can accurately predict the PK and immunogenic behavior of novel glycoPEGylated compounds would significantly accelerate their development.

Future research in this area should focus on:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Building upon existing PK/PD models for G-CSF derivatives, new models can be developed to specifically account for the GlycoPEGylation technology. nih.govnih.govnih.govresearchgate.net These models would incorporate parameters related to the enzymatic linker, PEG size and structure, and their influence on absorption, distribution, and both linear and neutrophil-mediated clearance pathways. nih.gov

Immunogenicity Prediction Models: In silico tools are increasingly used to predict the immunogenic potential of therapeutic proteins. pegsummit.compegsummit.commdpi.com Future models could be trained on data from this compound and other PEGylated biologics to better understand the factors that contribute to ADA formation. nih.govtechnion.ac.il This could include analyzing the amino acid sequence for T-cell epitopes and using machine learning algorithms to integrate various risk factors. researchgate.netfrontiersin.orgyoutube.com Such models could guide the design of molecules with a lower risk of immunogenicity. researchgate.net

Molecular Simulation of PEG Behavior: Computational simulations can predict how different PEG architectures might shield or expose certain parts of the protein, influencing both its interaction with the immune system and its clearance rate. nih.gov

The development of these predictive tools would allow for the in silico screening of numerous potential drug candidates, prioritizing those with the most promising pharmacokinetic and safety profiles for further preclinical and clinical development.

Advancements in Analytical Characterization Techniques for Enhanced Biosimilarity Assessment of Complex Biologics

The advent of biosimilars for complex biologics like pegfilgrastim necessitates a rigorous analytical framework to demonstrate similarity to the reference product. nih.govnih.gov this compound, with its unique glycoPEGylated structure, presents an even more complex analytical challenge for any future biosimilar development. nih.gov Ensuring the consistent quality, safety, and efficacy of such complex molecules requires a suite of advanced and orthogonal analytical techniques. frontiersin.orggsconlinepress.com

Future advancements in analytical sciences will be crucial for the comprehensive characterization of this compound and its potential biosimilars. The focus will be on methods that can precisely dissect the intricate structural features of these molecules.

Key analytical areas for future development include:

Glycan Analysis: The carbohydrate linker is a critical quality attribute (CQA) of this compound. americanpharmaceuticalreview.com Advanced techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry are essential for detailed glycan profiling. americanpharmaceuticalreview.com Future methods will need to provide even higher resolution to detect subtle variations in glycan composition and structure between different manufacturing batches or between a biosimilar and the reference product. nih.gov

PEG Characterization: The size, structure, and attachment site of the PEG molecule must be thoroughly characterized. Techniques such as size-exclusion chromatography (SEC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are employed for this purpose. nih.gov Further development of these methods is needed to accurately assess the polydispersity and structural integrity of the PEG moiety in the final product.

Higher-Order Structure Analysis: The three-dimensional conformation of the protein is critical for its biological activity. A range of techniques, including circular dichroism (CD), Fourier-transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC), are used to compare the higher-order structures of a biosimilar and its reference. nih.gov

Orthogonal Methods: Regulatory agencies emphasize the use of multiple, independent (orthogonal) analytical methods to assess the same quality attribute. frontiersin.orgchromatographyonline.com This approach provides a higher degree of confidence in the analytical similarity assessment. researchgate.netbiopharminternational.com Future research will likely see the integration of novel analytical platforms to provide a more holistic comparison of these complex biologics.

The table below summarizes some of the key analytical techniques used in the characterization of complex biologics like this compound.

AttributeAnalytical Technique(s)Purpose
Primary StructureMass Spectrometry (MS), Peptide Mapping, Edman DegradationTo confirm the amino acid sequence and identify any modifications.
GlycosylationHILIC-MS, Glycan MappingTo characterize the structure and composition of the carbohydrate linker.
PEG MoietySEC, MS, NMRTo determine the molecular weight, polydispersity, and attachment site of the PEG.
Higher-Order StructureCD, FTIR, DSC, Fluorescence SpectroscopyTo compare the secondary, tertiary, and quaternary structures.
Biological FunctionReceptor Binding Assays (e.g., SPR), In vitro Cell Proliferation AssaysTo demonstrate comparable biological activity and potency.

Q & A

Q. How do pharmacokinetic-pharmacodynamic (PK-PD) models inform this compound dosing optimization?

  • Develop mechanism-based PK-PD models incorporating ANC-mediated clearance. Validate using phase II dose-finding data (4.5–6.0 mg) and body weight-adjusted exposure metrics .

Methodological Guidance

  • PICO Framework : Structure questions around Population (e.g., stage II–IV breast cancer), Intervention (this compound 6 mg), Comparator (pegfilgrastim), and Outcomes (DSN, FN incidence) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible trial data), Interesting (novel PK insights), Novel (comparisons with newer G-CSFs), Ethical, and Relevant (cost-utility in oncology) .
  • Data Reporting : Adhere to Beilstein Journal guidelines: detail experimental methods in supplements, limit main text to 5 key compounds, and cite primary literature for known comparators .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.